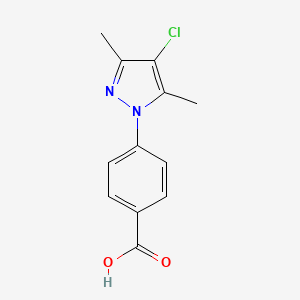![molecular formula C14H19N5O2 B2805363 5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380068-97-1](/img/structure/B2805363.png)
5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining a piperidine ring, an oxadiazole ring, and a pyrimidine moiety, which contributes to its diverse chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of 5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) . The reaction conditions often require refluxing in an organic solvent like dichloromethane or acetonitrile to achieve the desired product.
Analyse Chemischer Reaktionen
5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles like amines or thiols can replace specific substituents.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Pharmacology: It has shown promise in anticancer research, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Biological Studies: The compound’s unique structure allows it to interact with specific biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: Due to its chemical stability and reactivity, it can be used in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity .
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-2-({1-[(1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine can be compared with other similar compounds, such as:
1,3,4-Oxadiazoles: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Piperidine Derivatives: Compounds with a piperidine ring exhibit diverse pharmacological properties, including antihypertensive and antibacterial activities.
Pyrimidine Derivatives: These compounds are known for their roles in DNA synthesis and as therapeutic agents in cancer treatment.
The uniqueness of this compound lies in its combined structural features, which contribute to its multifaceted applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
3-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-2-11-7-15-14(16-8-11)21-12-3-5-19(6-4-12)9-13-17-10-20-18-13/h7-8,10,12H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVLBFYMPMMHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R,3S)-2-(4-Chloro-3-fluorophenyl)-5-oxo-1-propan-2-ylpyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2805281.png)
![4-tert-butyl-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2805285.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2805290.png)

![N-{3-[5-(3,4-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2805292.png)




![3-(2-Diethylamino-ethyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B2805299.png)

![1,3-dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B2805303.png)
